Cas no 2229085-61-2 (3-(2-fluoro-6-nitrophenyl)methylazetidin-3-ol)

3-(2-Fluoro-6-nitrophenyl)methylazetidin-3-ol is a fluorinated nitrophenyl-substituted azetidine derivative with notable synthetic utility in medicinal and organic chemistry. The presence of both fluoro and nitro groups on the phenyl ring enhances its reactivity as an intermediate for further functionalization, while the azetidin-3-ol scaffold offers a constrained, polar structure beneficial for drug design. This compound is particularly valuable in the development of bioactive molecules, where its unique stereochemistry and electronic properties can influence binding affinity and metabolic stability. Its well-defined structure and functional group diversity make it a versatile building block for targeted synthesis in pharmaceutical research and fine chemical applications.
3-(2-fluoro-6-nitrophenyl)methylazetidin-3-ol structure
2229085-61-2 structure
Product Name:3-(2-fluoro-6-nitrophenyl)methylazetidin-3-ol
CAS No:2229085-61-2
MF:C10H11FN2O3
MW:226.204345941544
CID:6461876
PubChem ID:165753821
Update Time:2025-05-20

3-(2-fluoro-6-nitrophenyl)methylazetidin-3-ol Chemical and Physical Properties

Names and Identifiers

    • 3-(2-fluoro-6-nitrophenyl)methylazetidin-3-ol
    • 3-[(2-fluoro-6-nitrophenyl)methyl]azetidin-3-ol
    • 2229085-61-2
    • EN300-1824565
    • Inchi: 1S/C10H11FN2O3/c11-8-2-1-3-9(13(15)16)7(8)4-10(14)5-12-6-10/h1-3,12,14H,4-6H2
    • InChI Key: ABQVQLIFCFMUAB-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1CC1(CNC1)O)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 226.07537038g/mol
  • Monoisotopic Mass: 226.07537038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 278
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 78.1Ų

3-(2-fluoro-6-nitrophenyl)methylazetidin-3-ol Pricemore >>

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Additional information on 3-(2-fluoro-6-nitrophenyl)methylazetidin-3-ol

Comprehensive Overview of 3-(2-fluoro-6-nitrophenyl)methylazetidin-3-ol (CAS No. 2229085-61-2)

3-(2-fluoro-6-nitrophenyl)methylazetidin-3-ol (CAS No. 2229085-61-2) is a fluorinated nitrophenyl derivative with a unique azetidine backbone, attracting significant attention in pharmaceutical and agrochemical research. Its structural features, including the fluoro and nitro substituents, make it a versatile intermediate for synthesizing bioactive molecules. Researchers are increasingly exploring its potential in drug discovery, particularly in targeting enzyme inhibition and receptor modulation. The compound's azetidin-3-ol core is notable for its conformational rigidity, which enhances binding affinity in molecular interactions.

In recent years, the demand for fluorinated compounds like 3-(2-fluoro-6-nitrophenyl)methylazetidin-3-ol has surged due to their metabolic stability and lipophilicity, critical for improving drug bioavailability. A growing trend in AI-driven drug design has further highlighted its utility, with computational models predicting its efficacy in kinase inhibitors and GPCR-targeted therapies. Users frequently search for terms such as "fluoro-nitrophenyl derivatives applications" or "azetidine-based drug candidates," reflecting its relevance in modern medicinal chemistry.

The synthesis of CAS No. 2229085-61-2 involves multi-step organic reactions, including nucleophilic substitution and reduction, to introduce the methylazetidin-3-ol moiety. Analytical techniques like HPLC and NMR are essential for purity validation, a topic often queried in academic forums. Environmental and safety considerations are also prominent, with searches like "green synthesis of fluorinated azetidines" gaining traction. This aligns with the industry's shift toward sustainable chemistry practices.

Beyond pharmaceuticals, 3-(2-fluoro-6-nitrophenyl)methylazetidin-3-ol shows promise in material science, particularly in designing photoactive polymers and liquid crystals. Its nitro group enables light-sensitive applications, while the fluoro substituent enhances thermal stability. Such interdisciplinary applications address common search queries like "nitrophenyl compounds in optoelectronics," bridging chemistry and engineering fields.

In summary, CAS No. 2229085-61-2 exemplifies the convergence of synthetic innovation and applied research. Its adaptability to high-throughput screening and fragment-based drug discovery ensures its continued prominence. As interest grows in precision medicine and smart materials, this compound is poised to remain a focal point in scientific discourse.

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